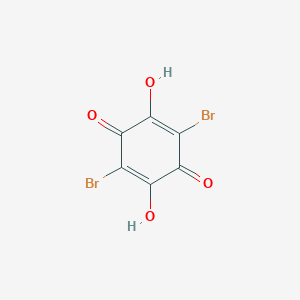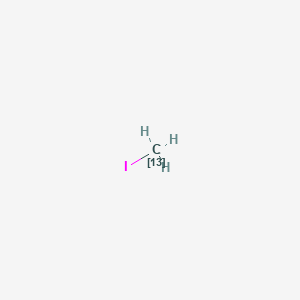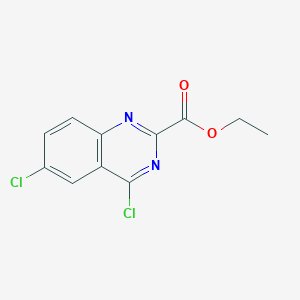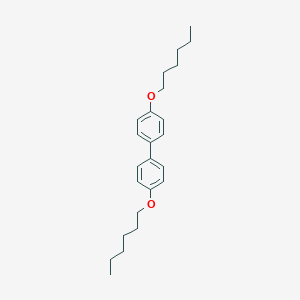
氧氟沙星O-葡萄糖醛酸苷
描述
Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin results in the formation of ofloxacin O-glucuronide, which is an important pathway for the drug’s metabolism and excretion.
科学研究应用
Ofloxacin O-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of ofloxacin in the body.
Toxicology: Assessing the safety and potential toxicity of ofloxacin and its metabolites.
Drug Development: Investigating the metabolic pathways of new fluoroquinolone antibiotics.
Environmental Science: Monitoring the presence and degradation of ofloxacin and its metabolites in the environment.
作用机制
Target of Action
Ofloxacin O-glucuronide, a metabolite of the fluoroquinolone antibiotic Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .
Mode of Action
Ofloxacin O-glucuronide inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, it blocks the untwisting required to replicate one DNA double helix into two . This inhibition halts DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by Ofloxacin O-glucuronide is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cells .
Pharmacokinetics
Ofloxacin, the parent compound of Ofloxacin O-glucuronide, is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The pharmacokinetics of Ofloxacin are altered in patients with renal impairment, with increased elimination half-life and AUC depending on the degree of renal impairment . Thus, dosage adjustments may be required in such subjects .
Result of Action
The result of Ofloxacin O-glucuronide’s action is the inhibition of bacterial growth and proliferation . By interfering with the bacterium’s DNA replication process, it effectively kills the bacterial cells, making it a potent antibacterial agent . It is used in the treatment of various bacterial infections, including respiratory tract, kidney, skin, soft tissue, and urinary tract infections .
Action Environment
The action of Ofloxacin O-glucuronide can be influenced by environmental factors. For instance, the presence of different metabolic carbon sources can significantly improve the degradation efficiency of Ofloxacin, the parent compound .
生化分析
Biochemical Properties
Ofloxacin O-glucuronide is involved in biochemical reactions primarily related to drug metabolism. It is a product of phase II metabolism, a process that increases the solubility of xenobiotics and facilitates their excretion . The formation of Ofloxacin O-glucuronide is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the glucuronidation process .
Cellular Effects
The cellular effects of Ofloxacin O-glucuronide are not fully understood. It is known that glucuronides, including Ofloxacin O-glucuronide, typically have limited cell membrane permeability. Their distribution and excretion from the human body require transport proteins .
Molecular Mechanism
The molecular mechanism of Ofloxacin O-glucuronide is closely tied to its parent compound, Ofloxacin. Ofloxacin acts on DNA gyrase and topoisomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . The glucuronidation process that forms Ofloxacin O-glucuronide does not alter this fundamental mechanism of action.
Dosage Effects in Animal Models
The effects of Ofloxacin O-glucuronide at different dosages in animal models have not been extensively studied. The parent compound Ofloxacin has been studied in various animal models, and its effects are well-documented .
Metabolic Pathways
Ofloxacin O-glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid moiety to xenobiotics, increasing their solubility and facilitating their excretion .
Transport and Distribution
The transport and distribution of Ofloxacin O-glucuronide within cells and tissues require transport proteins due to its limited cell membrane permeability . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
Subcellular Localization
It is known that glucuronides are typically localized in the cytoplasm where glucuronidation reactions occur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ofloxacin O-glucuronide typically involves the enzymatic glucuronidation of ofloxacin. This process can be carried out using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is conducted at physiological pH and temperature.
Industrial Production Methods
Industrial production of ofloxacin O-glucuronide may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These processes are optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
化学反应分析
Types of Reactions
Ofloxacin O-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidative metabolites.
Hydrolysis: Ofloxacin O-glucuronide can be hydrolyzed back to ofloxacin and glucuronic acid under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are used for hydrolysis.
Major Products Formed
Oxidation: Oxidative metabolites of ofloxacin.
Hydrolysis: Ofloxacin and glucuronic acid.
相似化合物的比较
Similar Compounds
Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.
Ciprofloxacin O-glucuronide: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.
Uniqueness
Ofloxacin O-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and reaction conditions may vary, leading to differences in the pharmacokinetics and excretion profiles of these compounds.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-JSQDKGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238082 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90293-81-5 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




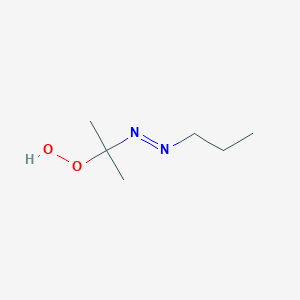
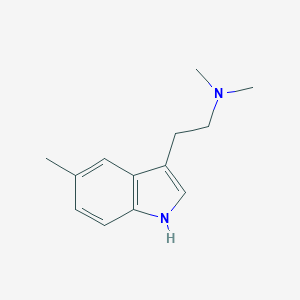
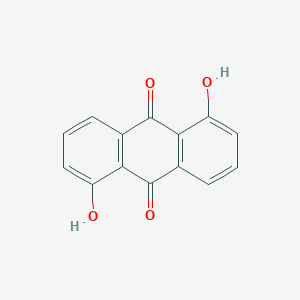

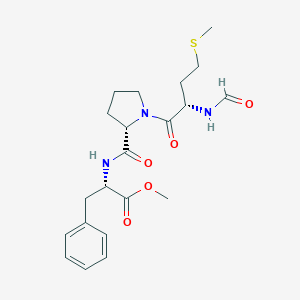
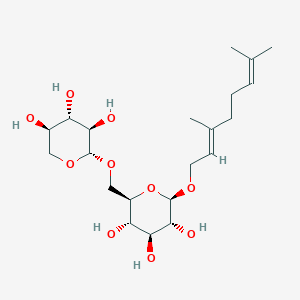
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
